molecular formula C11H17BrN2O2S B4778598 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

Cat. No. B4778598
M. Wt: 321.24 g/mol
InChI Key: KGRPYLYBYVSSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, also known as BAY 41-2272, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide 41-2272 works by activating sGC, an enzyme that is involved in the regulation of blood vessel tone and smooth muscle relaxation. By activating sGC, this compound 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and relaxation of smooth muscle.
Biochemical and Physiological Effects:
This compound 41-2272 has a variety of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These effects may be useful in the treatment of a variety of disorders, including cardiovascular disease, pulmonary hypertension, and inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide 41-2272 for lab experiments is its specificity for sGC activation, which allows for precise control over its effects. However, one limitation is that it may have off-target effects that could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide 41-2272. One area of interest is in the development of new sGC activators with improved efficacy and selectivity. Another area of research is in the identification of new therapeutic applications for sGC activators, including the treatment of inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of this compound 41-2272 and other sGC activators.

Scientific Research Applications

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide 41-2272 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease, where sGC activators like this compound 41-2272 have been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular disorders.

properties

IUPAC Name

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O2S/c1-14(2)8-7-13-17(15,16)9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRPYLYBYVSSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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